1-Phenylbut-3-en-1-one
Overview
Description
1-Phenylbut-3-en-1-one, also known as benzylideneacetone, is an organic compound with the molecular formula C10H10O. It is a yellow liquid with a characteristic odor and is used in various chemical reactions and industrial applications. The compound features a phenyl group attached to a butenone structure, making it an important intermediate in organic synthesis.
Mechanism of Action
Target of Action
It’s known that the compound is an analogue of phenyl vinyl ketone , which might suggest similar targets and interactions
Mode of Action
It’s synthesized from 4-chlorobutyryl chloride . The resulting α-methylene group is oxidized to 1,2-diketone in three steps: successive bromination, substitution with lithium hydroxide, and oxidation of α-hydroxyketone with potassium dichromate . The final step is dehydrochlorination of 4-chloro-1-phenyl-butane-1,2-dione
Biochemical Pathways
It’s known that the compound is effective as a choroidal neovascularization inhibitor , suggesting it may influence pathways related to angiogenesis or vascular development. More research is needed to elucidate the exact pathways and their downstream effects.
Result of Action
It’s known that the compound can inhibit the development of new blood vessels in the eye , suggesting it may have anti-angiogenic effects at the cellular level. More research is needed to fully understand the molecular and cellular effects of this compound’s action.
Biochemical Analysis
Biochemical Properties
It is known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is hypothesized that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
Studies on threshold effects, as well as any toxic or adverse effects at high doses, are currently lacking .
Metabolic Pathways
It is hypothesized that it may interact with various enzymes or cofactors and could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
It is hypothesized that it may interact with various transporters or binding proteins, and could potentially affect its localization or accumulation .
Subcellular Localization
It is hypothesized that it may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenylbut-3-en-1-one can be synthesized through several methods. One common method involves the Claisen-Schmidt condensation of benzaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{CHO} + \text{CH}_3\text{COCH}_3 \rightarrow \text{C}_6\text{H}_5\text{CH}=\text{CHCOCH}_3 + \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of catalysts and optimized reaction conditions to increase yield and purity. The process typically includes steps such as distillation and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Phenylbut-3-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-phenylbut-3-en-1,2-dione using oxidizing agents such as potassium dichromate.
Reduction: Reduction of this compound can yield 1-phenylbut-3-en-1-ol using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly at the α-position of the carbonyl group.
Common Reagents and Conditions:
Oxidation: Potassium dichromate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products:
Oxidation: 1-Phenylbut-3-en-1,2-dione.
Reduction: 1-Phenylbut-3-en-1-ol.
Substitution: Depending on the nucleophile, various substituted products can be formed.
Scientific Research Applications
1-Phenylbut-3-en-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Comparison with Similar Compounds
1-Phenylbut-3-en-1-ol: An alcohol derivative of 1-Phenylbut-3-en-1-one.
4-Phenyl-3-buten-2-one: A similar compound with a different substitution pattern.
Comparison: this compound is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its phenyl group and conjugated double bond system make it particularly reactive in oxidation and reduction reactions, distinguishing it from similar compounds.
Properties
IUPAC Name |
1-phenylbut-3-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c1-2-6-10(11)9-7-4-3-5-8-9/h2-5,7-8H,1,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFYKDNCOQBBOST-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(=O)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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